molecular formula C10H15ClFN B1356230 N-(4-Fluorobenzyl)-1-propanamine hydrochloride CAS No. 444326-46-9

N-(4-Fluorobenzyl)-1-propanamine hydrochloride

Cat. No. B1356230
M. Wt: 203.68 g/mol
InChI Key: HQFNGFIZVBAMLQ-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-1-propanamine hydrochloride is a chemical compound12. However, there is limited information available about this specific compound. It is related to other compounds such as N-(4-fluorobenzyl)cyclohexanamine hydrochloride1 and N-(4-fluorobenzyl)-2-butanamine hydrochloride2, which are used in various applications.



Synthesis Analysis

The synthesis of N-(4-Fluorobenzyl)-1-propanamine hydrochloride is not explicitly mentioned in the search results. However, related compounds such as N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide (FBNA) have been synthesized through acylation chemistry with readily available 4-[18F]fluorobenzyl amine3.



Molecular Structure Analysis

The molecular structure of N-(4-Fluorobenzyl)-1-propanamine hydrochloride is not directly available. However, related compounds such as N-(4-fluorobenzyl)cyclohexanamine hydrochloride have a molecular weight of 243.751 and N-(4-fluorobenzyl)-2-butanamine hydrochloride has a molecular weight of 217.712.



Chemical Reactions Analysis

Specific chemical reactions involving N-(4-Fluorobenzyl)-1-propanamine hydrochloride are not mentioned in the search results. However, related compounds such as [18F]4-fluorobenzylamine have been used in reactions with the α- and γ-carboxyl groups of folic acid to yield 18F-labeled folate3.



Physical And Chemical Properties Analysis

The physical and chemical properties of N-(4-Fluorobenzyl)-1-propanamine hydrochloride are not directly available. However, related compounds such as 4-Fluorobenzylamine have a boiling point of 183 °C, a density of 1.095 g/mL at 25 °C, and are soluble in water4.


Scientific Research Applications

NMDA Receptor Antagonists

N-(4-Fluorobenzyl)-1-propanamine hydrochloride is representative of a new class of diphenylpropylamine NMDA receptor antagonists. It has been synthesized as part of research into NMDA receptor antagonists, which are of interest for their potential in treating a range of neurological conditions (Moe, Smith, By, Egan, & Filer, 1998).

Antimicrobial Activities

This compound has also been studied in the context of phosphorus-nitrogen compounds, with investigations into its spectral properties, DNA-cleavage, and antimicrobial activities. Specifically, it has shown effectiveness against certain bacteria and yeast strains, demonstrating potential in the field of antimicrobial research (Okumuş, Elmas, Kılıç, Gönder, & Açık, 2022).

Antibacterial Properties

In another study, the compound's derivatives have been explored for their high antibacterial activity. This research has contributed to understanding the potential applications of these compounds in combating bacterial infections (Arutyunyan, Akopyan, Akopyan, Stepanyan, Panosyan, & Gevorgyan, 2017).

Biological Activity and DFT Studies

The compound has also been investigated for its structural characterization, biological activity, and interaction with DNA. Studies have shown its activity against specific bacteria and its potential use in cancer research due to its cytotoxic effects on certain cell lines (Elmas, Kılıç, Çoşut, Keşan, Açık, Çam, Tunalı, Türk, & Hökelek, 2020).

NK1 Receptor Antagonist

It has been identified as a component of a neurokinin-1 receptor antagonist with potential applications in treating conditions like emesis and depression (Harrison et al., 2001).

Safety And Hazards

Specific safety and hazard information for N-(4-Fluorobenzyl)-1-propanamine hydrochloride is not available. However, related compounds such as 4-Fluorobenzyl chloride are classified as corrosive and should be handled with personal protective equipment5.


Future Directions

The future directions of N-(4-Fluorobenzyl)-1-propanamine hydrochloride are not directly mentioned in the search results. However, related compounds such as Mosapride, a benzamide derivative, have been studied for their potential use in the management of functional gastrointestinal disorders6.


properties

IUPAC Name

N-[(4-fluorophenyl)methyl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-2-7-12-8-9-3-5-10(11)6-4-9;/h3-6,12H,2,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFNGFIZVBAMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorobenzyl)-1-propanamine hydrochloride

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